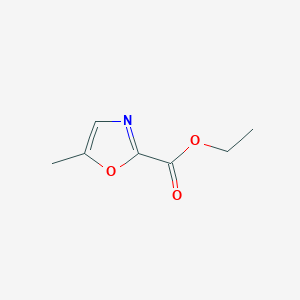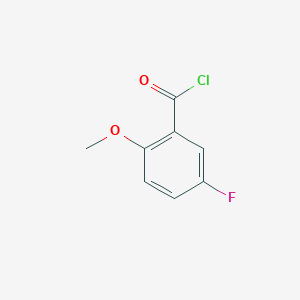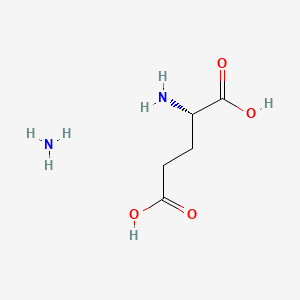
Monoammonium L-glutamate
Descripción general
Descripción
Monoammonium L-glutamate (MGL) is an amino acid derivative that is widely used in the food industry due to its ability to enhance flavor and texture. It is also used in the laboratory as a reagent in biochemical and physiological experiments. MGL is used to study the effects of glutamate on the body, as well as the biochemical and physiological effects of glutamate itself.
Aplicaciones Científicas De Investigación
Electrodialysis in Separation Processes
Monoammonium L-glutamate (MAG) has been studied for its role in electrodialysis, specifically in separating MAG directly from glutamic acid broth. The optimized conditions for this process include adjustments in current density, volume ratio, and flow rate, leading to efficient separation and crystallization of MAG at specific pH levels. This research highlights the potential of electrodialysis in separating MAG for industrial applications (Cong Wei, 2011).
Food Industry and Flavor Enhancement
MAG is a flavor enhancer commonly used in the food industry. Studies have evaluated its role in enhancing salty taste in foods, particularly in products with reduced sodium content. The temporal profile of MAG, along with other flavor enhancers, was assessed, showing its effectiveness in improving palatability, especially in low-sodium products (Renata Abadia Reis Rocha et al., 2020).
Biosensors for Food Analysis
Research has also been conducted on developing biosensors utilizing MAG. These biosensors, based on L-glutamate oxidase and L-glutamate dehydrogenase, aim to provide highly sensitive and accurate measurements of MAG in food products. This innovative approach could revolutionize the monitoring of MAG and related compounds in various food items (A. Basu et al., 2006).
Nutritional and Health Aspects
There has been significant research into the nutritional aspects of MAG. Studies have examined its role in human health, metabolism, and potential effects on insulin secretion and glucose tolerance. Such research is crucial for understanding the broader implications of MAG consumption in human diets (H. Chevassus et al., 2002).
Environmental Applications
In environmental science, MAG's role in enhancing the removal of ammonium from solutions and natural wastewater has been investigated. This suggests potential applications of MAG in wastewater treatment and environmental management (Masil Khan & N. Yoshida, 2008).
Mecanismo De Acción
Target of Action
Monoammonium L-glutamate, an ammonium acid salt of glutamic acid , primarily targets glutamate receptors in the body . These receptors play a crucial role in transmitting excitatory signals in the nervous system .
Mode of Action
This compound acts as an agonist at kainate, NMDA, and quisqualate glutamatergic receptors . It binds to these receptors, triggering a series of events that lead to the transmission of signals across neurons. This interaction results in the excitation of the nervous system, contributing to various physiological processes such as learning and memory .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . It serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, L-γ-glutamyl-L-cysteine . Glutamate metabolism comprises several reversible and irreversible reactions, catalyzed by enzymes that are regulated by activators and inhibitors .
Pharmacokinetics
It is known that this compound is freely soluble in water , which suggests that it could be readily absorbed and distributed in the body.
Result of Action
The action of this compound results in the enhancement of flavors in food, making it a popular additive in the food industry . It is also used as a salt substitute . On a molecular and cellular level, the activation of glutamate receptors by this compound can lead to the excitation of the nervous system, influencing processes such as learning and memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration levels in the body. Additionally, its use as a food additive means that its effects can be influenced by the composition of the food it is added to .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-aminopentanedioic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGGXPMPXXISP-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-86-0 (Parent) | |
| Record name | Monoammonium L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, practically odourless crystals or crystalline powder | |
| Record name | MONOAMMONIUM GLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water; practically insoluble in ethanol or ether | |
| Record name | MONOAMMONIUM GLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS RN |
7558-63-6 | |
| Record name | Ammonium glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7558-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoammonium L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/245K560GAW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Monoammonium L-glutamate be directly separated from glutamic acid broth, and what advantages does this offer?
A1: Yes, research indicates that this compound can be directly separated from glutamic acid broth using electrodialysis. [] This method offers a potentially more efficient and cost-effective alternative to traditional separation techniques. The study demonstrated that by optimizing operational parameters like current density and flow rate, a high concentration of glutamate (120g/L) could be achieved in the concentrated solution. [] Additionally, adding ammonia to adjust the pH of the feed solution improved the separation process. [] This direct separation method could simplify the production process and potentially reduce waste.
Q2: Are there differences in how mouse strains respond to this compound and other umami taste stimuli?
A2: Yes, studies using C57BL/6ByJ (B6) and 129P3/J (129) mice revealed strain-dependent differences in both ingestive behavior and neural responses to umami stimuli. While both strains showed similar chorda tympani nerve responses to this compound, B6 mice exhibited a higher preference for consuming it compared to 129 mice. [] Interestingly, the heightened consumption in B6 mice wasn't mirrored by increased neural responses, suggesting factors beyond initial taste perception might be at play. [] This highlights the complexity of taste perception and its influence on dietary choices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)
![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)
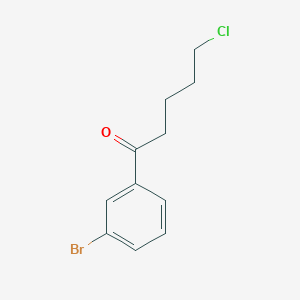

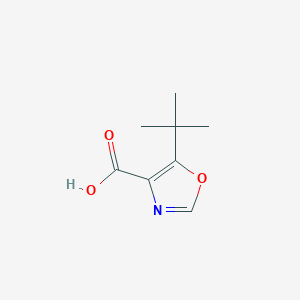
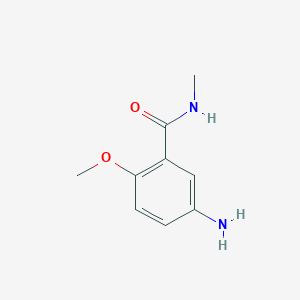




![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)
